Technical Guide: PF-06679142 and Indole-3-Carboxylic Acid Derivatives as AMPK Activators
Technical Guide: PF-06679142 and Indole-3-Carboxylic Acid Derivatives as AMPK Activators
This technical guide provides an in-depth analysis of PF-06679142 , a highly selective, orally bioavailable AMPK activator based on the indole-3-carboxylic acid scaffold.[1] It details the structural optimization from its predecessor (PF-06409577), the pharmacological mechanism at the ADaM site, and the synthetic methodologies for this class of compounds.
[1][2]
Executive Summary
PF-06679142 is a second-generation, small-molecule activator of AMP-activated protein kinase (AMPK) , specifically designed to treat metabolic disorders such as diabetic nephropathy.[1] Belonging to the indole-3-carboxylic acid chemical class, it represents a critical optimization of the earlier candidate, PF-06409577.[1]
While the first-generation compounds demonstrated potency, they suffered from rapid renal clearance mediated by organic anion transporter 3 (OAT3).[1] PF-06679142 mitigates this through specific structural modifications—typically fluorination of the indole core or bioisosteric replacement of the C5-aryl moiety—resulting in improved pharmacokinetic (PK) stability while retaining high isoform selectivity (
Chemical Structure & Optimization Logic[1]
The Indole-3-Carboxylic Acid Scaffold
The core pharmacophore for this class of direct AMPK activators is the indole-3-carboxylic acid .[1] This acidic moiety is essential for electrostatic interactions within the AMPK allosteric drug and metabolite (ADaM) site, mimicking the phosphate groups of the physiological activator, AMP.
Core Structural Features:
-
C3-Carboxylic Acid: Critical for binding to the
-subunit (specifically Arg/Lys residues).[1] -
C5-Aryl Substituent: Provides hydrophobic contacts and dictates potency.[1]
-
C6-Halogen: Modulates lipophilicity and metabolic stability.[1]
Structural Evolution: From PF-06409577 to PF-06679142
The development of PF-06679142 was driven by the need to reduce OAT3-mediated renal clearance and glucuronidation .[1]
| Feature | PF-06409577 (Gen 1) | PF-06679142 (Gen 2) | Impact of Change |
| Core Scaffold | 6-Chloroindole-3-carboxylic acid | 4,6-Difluoroindole -3-carboxylic acid (or Pyridyl-modified)* | Reduces electron density; lowers OAT3 affinity.[1] |
| C5 Substituent | 4-(1-hydroxycyclobutyl)phenyl | Optimized Aryl/Heteroaryl | Maintains potency while altering physicochemical properties.[1] |
| Clearance | High (Renal Active Transport) | Low (Metabolic Stability) | Extends half-life ( |
| Selectivity | Avoids |
Note: The specific optimization involved exploring 4,6-difluoro substitution (Compound 10) and 5-(3-pyridyl) modifications to disrupt the pharmacophore required for OAT3 recognition.[1]
Physicochemical Properties[1]
-
Molecular Weight: ~357.35 g/mol (varies by exact salt form).
-
Lipophilicity (LogD): Optimized for oral absorption but low enough to prevent excessive protein binding.
-
Solubility: High aqueous solubility at physiological pH due to the carboxylic acid function.
Mechanism of Action: Allosteric Activation
PF-06679142 functions as a direct allosteric activator .[1] Unlike indirect activators (e.g., metformin) that inhibit mitochondrial respiration to raise AMP:ATP ratios, PF-06679142 binds directly to the AMPK heterotrimer.[1]
The ADaM Site Interaction
The compound binds to the Allosteric Drug and Metabolite (ADaM) site, located at the interface of the
Mechanism Steps:
-
Binding: PF-06679142 docks into the ADaM pocket, stabilized by the C3-carboxylate.[1]
-
Conformational Locking: The binding stabilizes the interaction between the CBM and the kinase domain.
-
Protection: This "closed" conformation protects the critical pThr172 residue on the activation loop from dephosphorylation by phosphatases (e.g., PP2A, PP2C).
-
Allosteric Boost: It induces a modest increase in intrinsic kinase activity (
), even in the absence of AMP.
Signaling Pathway Visualization
The following diagram illustrates the specific activation logic of PF-06679142 compared to indirect activators.
Caption: PF-06679142 bypasses metabolic stress pathways to directly engage the ADaM site, stabilizing the active kinase complex.[1]
Synthesis of Indole-3-Carboxylic Acid Derivatives
The synthesis of PF-06679142 and its analogs typically employs a modular approach, allowing for late-stage diversification at the C5 and C6 positions.[1] A robust method involves a Pd-catalyzed one-pot cascade or a sequential halogenation-coupling strategy.[1]
General Synthetic Protocol
Objective: Synthesize a 5-aryl-6-fluoroindole-3-carboxylic acid.
Reagents:
-
Starting Material: 4,6-Difluoroindole or 6-Chloroindole.[1]
-
Acylating Agent: Trichloroacetyl chloride or Phosgene equivalent.
-
Coupling Partner: Aryl boronic acid (for C5).
Step-by-Step Methodology:
-
C3-Acylation (Friedel-Crafts):
-
Dissolve the substituted indole in anhydrous dichloromethane (DCM).
-
Cool to 0°C. Add trichloroacetyl chloride (1.2 eq) dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Result: 3-trichloroacetylindole intermediate.[1]
-
-
Hydrolysis to Carboxylic Acid:
-
Add NaOH (4M aq) and MeOH to the reaction mixture.
-
Heat to 60°C for 4 hours.
-
Acidify with HCl to precipitate the Indole-3-carboxylic acid .[1]
-
-
C5-Halogenation (if not pre-functionalized):
-
Bromination at C5 using NBS (N-bromosuccinimide) in DMF.[1]
-
Note: C5 is the preferred electrophilic site after C3 is blocked.
-
-
Suzuki-Miyaura Cross-Coupling (C5-Arylation):
Synthetic Workflow Diagram
Caption: Modular synthesis allowing diversification of the indole core and C5-aryl tail.
Pharmacological Data & Validation
In Vitro Potency
PF-06679142 exhibits high affinity and potency for the
| Parameter | Value | Notes |
| Target | AMPK | Primary renal isoform.[1] |
| EC50 | ~22 nM | Highly potent activation.[2] |
| Kd | 14 nM | Strong binding affinity.[2] |
| Selectivity | >1000-fold vs | Crucial for cardiac safety (heart expresses |
Renal Clearance Validation
To validate the reduced renal clearance (the primary optimization goal), the following protocol is standard:
Protocol: OAT3 Transport Assay
-
Cell Line: HEK293 cells stably transfected with human OAT3 (hOAT3).
-
Substrate: Use a radiolabeled probe substrate (e.g.,
-Estrone sulfate). -
Inhibition Phase: Incubate cells with probe substrate +/- PF-06679142 (0.1 - 100
).[1] -
Uptake Phase: Measure intracellular radioactivity after 5 minutes.
-
Result: PF-06679142 should show low inhibition potency (High IC50) and low uptake , confirming it is not a substrate for the transporter, unlike PF-06409577.[1]
References
-
Cameron, K. O., et al. (2018).[3] "Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK)." Journal of Medicinal Chemistry, 61(14).[4] Link[1]
-
Ryder, T. F., et al. (2018).[3] "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-activated Protein Kinase (AMPK)."[1][3] Journal of Medicinal Chemistry, 61(16). Link[1][3]
-
Probechem Biochemicals. (n.d.). "PF-06679142 Product Datasheet." Link
-
CymitQuimica. (n.d.). "PF-06679142 - AMPK Activator Properties."[1][3][2][5][6] Link
Sources
- 1. methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate | C18H26O11 | CID 6476722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PF-06679142 | AMPK activator | Probechem Biochemicals [probechem.com]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
